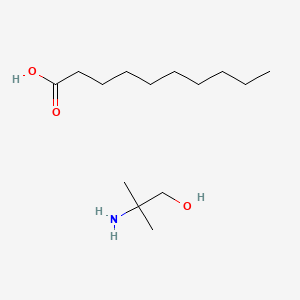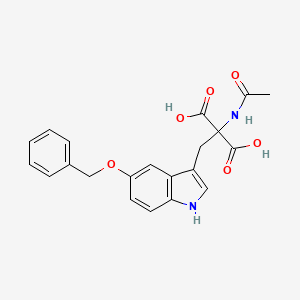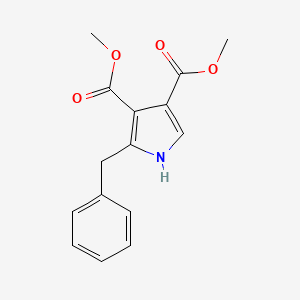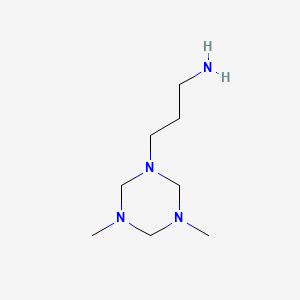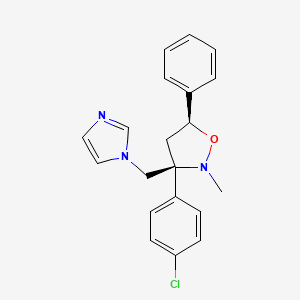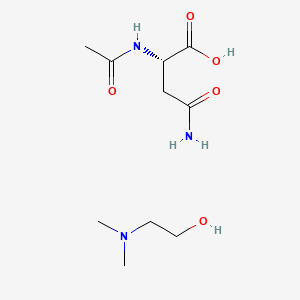
Einecs 251-797-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 251-797-9, also known as o-Tolyl Magnesium Chloride, is an organomagnesium compound belonging to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by its molecular formula C₇H₇ClMg and is commonly used in the synthesis of intermediates, heterogeneous catalyst supports, general bases, polymers, and pharmaceuticals .
Méthodes De Préparation
The preparation of o-Tolyl Magnesium Chloride typically involves the reaction of o-tolyl chloride with magnesium in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent. The general reaction can be represented as follows:
C7H7Cl+Mg→C7H7MgCl
Industrial production methods for Grignard reagents like o-Tolyl Magnesium Chloride often involve continuous flow processes to ensure consistent quality and yield. These methods typically require precise control of reaction conditions, including temperature, pressure, and the molar ratio of reactants.
Analyse Des Réactions Chimiques
o-Tolyl Magnesium Chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile. For example, o-Tolyl Magnesium Chloride can react with carbonyl compounds to form secondary and tertiary alcohols.
Addition Reactions: The compound can add to multiple bonds, such as carbonyl groups, to form new carbon-carbon bonds.
Reduction Reactions: It can act as a reducing agent in certain reactions, reducing compounds like ketones to alcohols.
Common reagents and conditions used in these reactions include solvents like THF and diethyl ether, and the reactions are typically carried out under an inert atmosphere to prevent oxidation. Major products formed from these reactions include alcohols, hydrocarbons, and other organic intermediates .
Applications De Recherche Scientifique
o-Tolyl Magnesium Chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Biology: The compound is used in the preparation of biologically active molecules and intermediates.
Medicine: It is involved in the synthesis of drug molecules and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of o-Tolyl Magnesium Chloride involves its role as a nucleophile in organic reactions. The magnesium atom in the compound is highly electropositive, making the carbon atom bonded to it highly nucleophilic. This nucleophilic carbon can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used .
Comparaison Avec Des Composés Similaires
o-Tolyl Magnesium Chloride can be compared with other Grignard reagents, such as phenyl magnesium bromide and methyl magnesium chloride. While all these compounds are used to form carbon-carbon bonds, o-Tolyl Magnesium Chloride is unique due to its specific reactivity and selectivity in certain reactions. Similar compounds include:
- Phenyl Magnesium Bromide (C₆H₅MgBr)
- Methyl Magnesium Chloride (CH₃MgCl)
- Ethyl Magnesium Bromide (C₂H₅MgBr)
Each of these compounds has its own unique reactivity and applications, making them suitable for different types of organic synthesis .
Propriétés
Numéro CAS |
34020-20-7 |
|---|---|
Formule moléculaire |
C10H21N3O5 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
(2S)-2-acetamido-4-amino-4-oxobutanoic acid;2-(dimethylamino)ethanol |
InChI |
InChI=1S/C6H10N2O4.C4H11NO/c1-3(9)8-4(6(11)12)2-5(7)10;1-5(2)3-4-6/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12);6H,3-4H2,1-2H3/t4-;/m0./s1 |
Clé InChI |
RZTZUYWLKUADNV-WCCKRBBISA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC(=O)N)C(=O)O.CN(C)CCO |
SMILES canonique |
CC(=O)NC(CC(=O)N)C(=O)O.CN(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


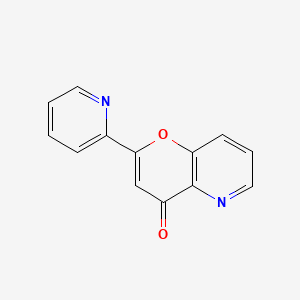


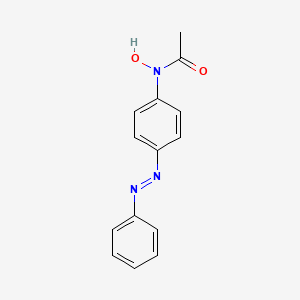
![1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone](/img/structure/B12673169.png)

